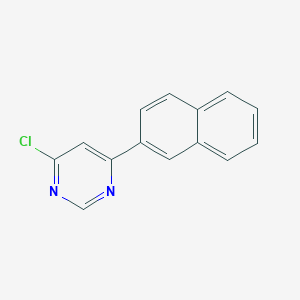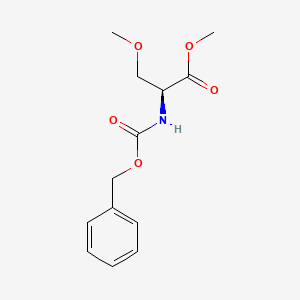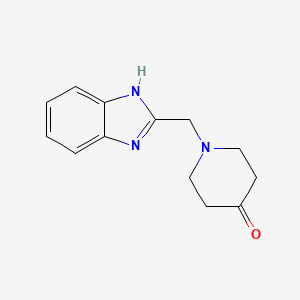
3-hydroxy-2,2-dimethylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-2,2-dimethylpropane-1-sulfonamide is a chemical compound belonging to the sulfonamide family. It has the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . This compound is known for its unique structural properties, which include a hydroxyl group and a sulfonamide group attached to a propane backbone.
Méthodes De Préparation
The synthesis of 3-hydroxy-2,2-dimethylpropane-1-sulfonamide typically involves the reaction of 2,2-dimethylpropane-1,3-diol with sulfonamide reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Analyse Des Réactions Chimiques
3-hydroxy-2,2-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-hydroxy-2,2-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
3-hydroxy-2,2-dimethylpropane-1-sulfonamide can be compared with other sulfonamide compounds such as:
2-hydroxy-N,N-dimethylpropane-1-sulfonamide: Similar structure but different positioning of the hydroxyl group.
3-(3-hydroxy-2,2-dimethylpropoxy)-2,2-dimethylpropane-1-sulfonamide: Contains an additional ether linkage. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H13NO3S |
|---|---|
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
3-hydroxy-2,2-dimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-5(2,3-7)4-10(6,8)9/h7H,3-4H2,1-2H3,(H2,6,8,9) |
Clé InChI |
LUIBHMKLKJNEQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)CS(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Pyridin-2-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B8403117.png)


![[2-(2-Fluoro-5-methoxy-phenyl)-ethyl]carbamic acid ethyl ester](/img/structure/B8403145.png)







